molecular formula C17H16N2O4S B2397449 N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034272-87-0

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2397449
CAS No.: 2034272-87-0
M. Wt: 344.39
InChI Key: SBHDJYQCOWFRNT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the nicotinamide moiety: This step often involves the coupling of the benzo[d][1,3]dioxole derivative with a nicotinic acid derivative under conditions that promote amide bond formation.

    Attachment of the tetrahydrothiophen-3-yl group: This can be done through nucleophilic substitution reactions, where the tetrahydrothiophen-3-yl group is introduced using suitable leaving groups and nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core structure and may exhibit similar reactivity and properties.

    Nicotinamide derivatives: Compounds containing the nicotinamide moiety can have comparable biological activities and applications.

    Tetrahydrothiophene derivatives: These compounds feature the tetrahydrothiophene ring and may have similar chemical reactivity.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(19-12-2-3-14-15(7-12)22-10-21-14)11-1-4-16(18-8-11)23-13-5-6-24-9-13/h1-4,7-8,13H,5-6,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHDJYQCOWFRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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